molecular formula C20H17N3O2S B2649817 1,6-dimethyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one CAS No. 1207009-60-6

1,6-dimethyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one

Cat. No.: B2649817
CAS No.: 1207009-60-6
M. Wt: 363.44
InChI Key: RODWMYWNIPTCHA-UHFFFAOYSA-N
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Description

1,6-dimethyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, an oxadiazole ring, and a methylsulfanyl phenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1,6-dimethyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Attachment of the Methylsulfanyl Phenyl Group:

Industrial production methods for this compound may involve optimization of these steps to increase yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions to improve efficiency and scalability.

Chemical Reactions Analysis

1,6-dimethyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, where nucleophiles such as thiols or amines can replace the methylsulfanyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,6-dimethyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific chemical and physical properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with receptors involved in inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

1,6-dimethyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 2-methylquinoline share the quinoline core but differ in their functional groups, leading to different chemical and biological properties.

    Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole and 3,5-dimethyl-1,2,4-oxadiazole share the oxadiazole ring but differ in their substituents, affecting their reactivity and applications.

    Methylsulfanyl Phenyl Derivatives: Compounds like 4-methylsulfanylphenol and 4-methylsulfanylbenzoic acid share the methylsulfanyl group but differ in their core structures, leading to different chemical behaviors.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1,6-dimethyl-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-12-4-9-17-15(10-12)18(24)16(11-23(17)2)20-21-19(22-25-20)13-5-7-14(26-3)8-6-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODWMYWNIPTCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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